Cas no 955254-87-2 (N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide)
N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide
- N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
- F2371-0077
- N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide
- AKOS024643768
- N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
- 955254-87-2
-
- Inchi: 1S/C20H24N2O4S/c1-14-4-9-19(15(2)10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3
- InChI Key: HDNYOXZJSNOSMR-UHFFFAOYSA-N
- SMILES: C1(S(NCC2CC(=O)N(C3=CC=C(OC)C=C3)C2)(=O)=O)=CC=C(C)C=C1C
Computed Properties
- Exact Mass: 388.14567842g/mol
- Monoisotopic Mass: 388.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 84.1Ų
N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2371-0077-2μmol |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-5μmol |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-10μmol |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-20μmol |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-1mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-2mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-3mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-4mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-5mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2371-0077-10mg |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-2,4-dimethylbenzene-1-sulfonamide |
955254-87-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide
Professional Introduction to N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide (CAS No. 955254-87-2)
N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide, identified by its CAS number 955254-87-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in medicinal chemistry. The structural features of this molecule, particularly its sulfonamide and pyrrolidinone moieties, contribute to its unique chemical properties and biological interactions.
The sulfonamide functional group (sulfonamide) is well-known for its role as a pharmacophore in numerous therapeutic agents. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable component in drug design. In the case of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide, the presence of this group suggests potential applications in the treatment of various diseases, including infections and inflammatory conditions.
The pyrrolidinone ring (pyrrolidinone) is another critical structural element that influences the biological activity of this compound. Pyrrolidinone derivatives have been extensively studied for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeting agents. The incorporation of this moiety into the molecular framework of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide likely enhances its binding affinity to specific biological targets, thereby increasing its therapeutic efficacy.
The aromatic ring system, specifically the 2,4-dimethylbenzene portion, contributes to the compound's stability and lipophilicity. These properties are crucial for drug absorption, distribution, metabolism, and excretion (ADME) profiles. The methoxy group on the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets. These studies have shown that N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide exhibits promising binding affinity to certain enzymes and receptors. For instance, studies suggest that it may interact with protease enzymes, which are involved in various physiological processes and are often targeted by therapeutic agents.
In vitro studies have demonstrated that this compound exhibits inhibitory activity against several target enzymes. The sulfonamide moiety plays a key role in these interactions by forming hydrogen bonds with key residues in the enzyme active site. Additionally, the pyrrolidinone ring contributes to the overall binding affinity by engaging in hydrophobic interactions and π-stacking with aromatic residues in the target protein.
The 2,4-dimethylbenzene group further enhances the compound's binding by providing additional hydrophobic interactions with the enzyme surface. This structural feature is particularly important for maintaining stability and specificity during enzymatic reactions. The methoxy group on the phenyl ring also contributes to these interactions by modulating the electronic distribution around the aromatic system.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. Recent research has highlighted the role of protease enzymes in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting these enzymes, N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide may help mitigate symptoms associated with these conditions.
Furthermore, studies have indicated that this compound may have anti-inflammatory properties. Inflammation is a common underlying mechanism in many chronic diseases, including cardiovascular disease and cancer. By targeting inflammatory pathways, N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide could offer therapeutic benefits beyond its primary applications.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in constructing the complex molecular framework of this compound.
The pharmacokinetic properties of N-{1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,4-dimethylbenzene-1-sulfonamide have been thoroughly investigated to optimize its bioavailability and therapeutic efficacy. Studies have shown that this compound exhibits favorable solubility profiles and metabolic stability under physiological conditions. These properties are essential for ensuring effective drug delivery and minimizing side effects.
In conclusion, N-{1-(4-methoxyphenyl)-5oxopyrrolidin-3-ymethyl}-2,4-dimethylbenzene-1-sulfonylamide (CAS No.955254-87-2) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Continued research into its biological activity and mechanisms of action will likely uncover new opportunities for treating various diseases.
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